molecular formula C8H12N2O2 B3027936 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one CAS No. 1439897-66-1

4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one

Cat. No. B3027936
CAS RN: 1439897-66-1
M. Wt: 168.19
InChI Key: WITQMTUBUJHVSW-UHFFFAOYSA-N
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Description

The compound "4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one" is a pyridine derivative that is not directly mentioned in the provided papers. However, the papers do discuss related pyridine and pyrrole derivatives, which can offer insights into the chemical behavior and synthesis of similar compounds. For instance, the synthesis of methyl 4-aminopyrrole-2-carboxylates involves a relay catalytic cascade reaction, which could be relevant for the synthesis of related pyridinone compounds . Additionally, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the versatility of pyrrole derivatives in chemical synthesis .

Synthesis Analysis

The papers describe various synthetic routes for pyridine and pyrrole derivatives. For example, a one-pot synthesis method is used to create methyl 4-aminopyrrole-2-carboxylates using a FeCl2/Et3N binary catalytic system . Another method involves the heterocyclization reaction of 4-methoxy-5-bromo-1,1,1-trifluoropent-3-en-2-ones with amines to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles . These methods highlight the potential for creating substituted pyridinones through similar catalytic and heterocyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using techniques such as X-ray crystallography and NMR. For instance, the structure of a novel pyridine derivative is confirmed by 1H NMR, MS, and X-ray single crystal diffraction . The crystal structure of another compound, a pyrazolo[3,4-b]pyridine derivative, is determined from single crystal X-ray diffraction data, revealing coplanar arrangements of the pyrazole, pyridine, and pyran rings . These analyses are crucial for understanding the three-dimensional arrangement of atoms in pyridinone derivatives.

Chemical Reactions Analysis

The papers discuss the chemical reactivity of pyridine and pyrrole derivatives. For example, the synthesis of 4-(aminomethyl)-1-aryl-2-pyrrolidinones involves a six-step sequence, indicating a complex pathway for the introduction of substituents . Another study investigates the chemical behavior of a pyrimidine derivative towards primary and heterocyclic amines, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . These reactions provide a foundation for understanding the reactivity of pyridinone derivatives in the formation of various heterocyclic structures.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of "this compound," they do provide information on related compounds. For instance, the environmental friendliness and high yields of up to 98% in the synthesis of pyrrole derivatives suggest favorable properties for practical applications . The crystal packing in the structure of a pyrazolo[3,4-b]pyridine derivative is stabilized by intermolecular hydrogen bond interactions, which could influence the compound's solubility and stability . These insights can be extrapolated to hypothesize about the properties of the compound .

Scientific Research Applications

Photophysics Studies

Research on analogues of 4-Amino-1-(2-methoxyethyl)pyridin-2(1H)-one, such as 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine, has explored their photophysical characteristics. These studies utilized UV-visible, steady state fluorescence, and time-resolved fluorescence spectroscopic techniques to understand processes like intramolecular charge transfer and excited state intramolecular proton transfer (Behera, Karak, & Krishnamoorthy, 2015).

Synthesis and Spectral Analysis

The compound has been involved in studies focusing on synthesis and spectral analysis. For instance, research has been conducted on related compounds, investigating their synthesis, spectral data, and chemical calculations at the DFT level of theory, contributing to understanding their reactivity and stability (Halim & Ibrahim, 2022).

Corrosion Inhibition Studies

Pyridine derivatives, including those structurally similar to this compound, have been studied for their corrosion inhibition effects. For example, studies have investigated the adsorption and corrosion inhibition effect of certain pyridine derivatives on mild steel in acidic environments, revealing their potential as protective agents (Ansari, Quraishi, & Singh, 2015).

Molecular Structure Analysis

The compound's analogues have been a subject of molecular structure analysis through techniques like X-ray crystallography. This research aids in determining the crystal structure and understanding intermolecular interactions, which is crucial for designing materials with specific properties (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).

properties

IUPAC Name

4-amino-1-(2-methoxyethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-5-4-10-3-2-7(9)6-8(10)11/h2-3,6H,4-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITQMTUBUJHVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=CC1=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260951
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1439897-66-1
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439897-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-(2-methoxyethyl)-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501260951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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